

A Comprehensive Review of Himandridine: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Himandridine*

Cat. No.: B3025988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himandridine is a structurally complex piperidine alkaloid isolated from the bark of the Australian rainforest tree *Galbulimima belgraveana*. As a member of the diverse family of *Galbulimima* alkaloids, it represents a fascinating and challenging target for synthetic chemists and a potential, yet underexplored, source of novel pharmacological agents. This technical guide provides a comprehensive review of the current state of knowledge on **himandridine**, with a focus on its chemical synthesis, known biological effects, and the activities of structurally related compounds that may inform future research.

Physicochemical Properties of Himandridine

Himandridine is a hexacyclic natural product with a dense and stereochemically rich architecture. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₇ NO ₇	
Molecular Weight	523.6 g/mol	
CAS Number	15521-76-3	
Appearance	Solid	
Synonyms	NSC 23972	
Natural Source	Galbulimima sp.	

Total Synthesis of (–)-Himandridine

The first and only total synthesis of (–)-himandrine was accomplished by Movassaghi, Tjandra, and Qi in 2009.[\[1\]](#)[\[2\]](#)[\[3\]](#) This landmark achievement in natural product synthesis features a number of noteworthy transformations, including a diastereoselective Diels-Alder reaction, a formal [3+3] annulation, and a biogenetically inspired oxidative spirocyclization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols for Key Synthesis Steps

A detailed, step-by-step experimental protocol for the total synthesis of (–)-himandrine is beyond the scope of this review. However, the key transformations and general reaction conditions are outlined below, based on the published work. For full experimental details, including reagent quantities, reaction times, and purification methods, readers are directed to the supporting information of the original publication by Movassaghi et al. in the Journal of the American Chemical Society.

1. Suzuki Coupling and Copper-Mediated Vinylation: The synthesis commences with a Suzuki coupling between a vinyl-gem-dibromide and a boronic acid, followed by a copper-mediated coupling with an azetidinone to introduce the nitrogen-containing fragment.[\[2\]](#)
2. Diels-Alder Cycloaddition: A key tetraene intermediate undergoes an intramolecular Diels-Alder reaction to construct the core tricyclic system, setting four stereocenters with high selectivity.[\[2\]](#)

3. Mukaiyama Aldol Reaction: A subsequent Mukaiyama aldol reaction is employed to form a third ring and introduce a functional handle for further elaboration.[2]
4. Imine-Enamine Annulation: Two additional rings are formed through a lithiation of an imine, followed by a Michael addition into an enone. The resulting intermediate tautomerizes to an enamine, which then adds back into a ketone, yielding a cyclohexanol in a process that mimics a hypothesized biosynthetic pathway.[2]
5. Vilsmeier Reagent-Mediated Cyclization: The formation of a dihydrofuran ring is achieved through the use of the Vilsmeier reagent, which facilitates an enolate-type addition into a chloroimine, followed by the addition of a sterically hindered tertiary alcohol into the resulting imine.[2]
6. Late-Stage Oxidative Spirocyclization: In the final key step, treatment of a cyclohexenone precursor with NCS promotes the addition of a piperidine nitrogen into the ring, completing the hexacyclic carbon skeleton of **himandridine**.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the total synthesis of **(-)-Himandridine**.

Biological Activity and Mechanism of Action **Himandridine**

There is a significant lack of published research on the specific biological activities and mechanism of action of **himandridine**. An early study noted that himandrine induced "marked and sustained hypotension" and reduced heart rate in cats at a dose of 2.5 mg/kg (i.v.).[4] However, to date, no comprehensive pharmacological studies have been published, and no specific molecular targets have been identified.

Related Galbulimima Alkaloids

To provide context and suggest potential avenues for future investigation, it is informative to review the biological activities of other well-studied alkaloids from the same plant source.

Alkaloid	Class	Known Biological Activity	Mechanism of Action	Key Quantitative Data	Reference
Himbacine	Class I	Antispasmodic, potential for Alzheimer's treatment	Potent muscarinic acetylcholine receptor (M ₂) antagonist	K _d = 4 nM for M ₂ receptor	[2] [4]
GB18	Class I	Inhibition of mouse preening (effects on cognition)	Potent antagonist of kappa- and mu-opioid receptors	-	[2]
GB7 acetate	-	Anticancer effects in colorectal cancer cells	Induces autophagy, suppresses cell proliferation and metastasis	-	

The potent and specific activities of related *Galbulimima* alkaloids, such as the muscarinic receptor antagonism of himbacine and the opioid receptor antagonism of GB18, suggest that **himandridine** is also likely to possess significant bioactivity.[\[2\]](#)[\[4\]](#) Its unique and complex structure may confer selectivity for a novel molecular target.

Putative Signaling Pathway and Mechanism of Action

Given the absence of direct experimental evidence for **himandridine**'s mechanism of action, a definitive signaling pathway cannot be described. However, based on the known activities of its structural relatives, it is plausible that **himandridine** interacts with G-protein coupled receptors

(GPCRs), such as muscarinic or opioid receptors. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.

Future Research and Drug Development

The successful total synthesis of (–)-himandrine has opened the door for a more thorough investigation of its biological properties.^{[1][2][3]} The development of a scalable synthetic route would enable the production of sufficient quantities of **himandridine** for comprehensive pharmacological screening.

Future research should focus on:

- Broad biological screening: Testing **himandridine** against a wide range of molecular targets, including GPCRs, ion channels, and enzymes, to identify its primary mechanism of action.
- Structure-activity relationship (SAR) studies: The total synthesis route provides a platform for the creation of analogs of **himandridine** to explore how structural modifications impact its biological activity.
- In vivo studies: Further investigation of the hypotensive and bradycardic effects of **himandridine** to understand the underlying physiological mechanisms.

The complex and unique chemical architecture of **himandridine**, coupled with the potent bioactivities of other Galbulimima alkaloids, makes it a compelling candidate for further research and a potential starting point for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Synthesis of (–)-Himandrine [dspace.mit.edu]
- 2. Total Synthesis of Himandrine by Movassaghi [organic-chemistry.org]
- 3. Total synthesis of (–)-himandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (-)-Himandrine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of Himandridine: Synthesis, Biological Activity, and Future Directions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025988#comprehensive-literature-review-on-himandridine-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com